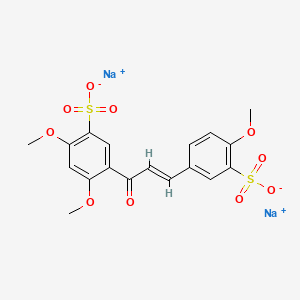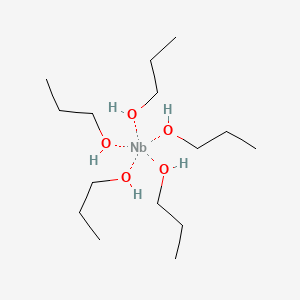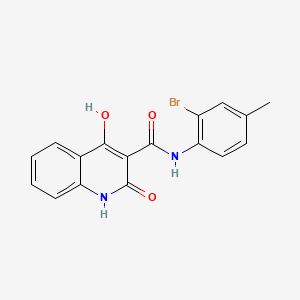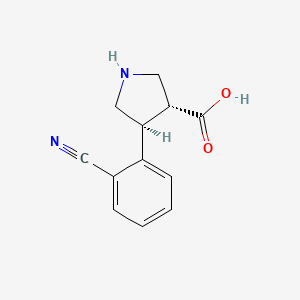
2-Fluoro-5'-deoxyadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5’-deoxyadenosine can be achieved through enzymatic methods. One of the most effective methods involves the use of fluorinase, an enzyme that catalyzes the formation of a carbon-fluorine bond. This enzyme converts S-adenosyl-L-methionine and fluoride into 2-Fluoro-5’-deoxyadenosine . The reaction conditions typically involve mild temperatures and neutral pH, making it an environmentally friendly process.
Industrial Production Methods: Industrial production of 2-Fluoro-5’-deoxyadenosine often relies on biotechnological approaches due to the specificity and efficiency of enzymatic reactions. The use of genetically engineered microorganisms that express fluorinase can facilitate large-scale production .
化学反応の分析
Types of Reactions: 2-Fluoro-5’-deoxyadenosine undergoes various chemical reactions, including substitution and reduction. The presence of the fluorine atom makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include fluoride ions, S-adenosyl-L-methionine, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the substitution of the fluorine atom can lead to the formation of different nucleoside analogs .
科学的研究の応用
2-Fluoro-5’-deoxyadenosine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Fluoro-5’-deoxyadenosine involves its incorporation into biological systems where it can interact with various enzymes. The fluorinase enzyme catalyzes the formation of a carbon-fluorine bond by combining S-adenosyl-L-methionine and fluoride to generate 2-Fluoro-5’-deoxyadenosine . This reaction is crucial for the biosynthesis of fluorinated metabolites in microorganisms .
類似化合物との比較
- 5’-Deoxyadenosine
- 2’-Fluoro-2’-deoxyadenosine
- 5’-Bromo-5’-deoxyadenosine
- 5’-Iodo-5’-deoxyadenosine
Uniqueness: 2-Fluoro-5’-deoxyadenosine is unique due to the presence of the fluorine atom at the 5’ position, which imparts distinct chemical and biological properties. This fluorination enhances the compound’s stability and reactivity, making it more suitable for various applications compared to its non-fluorinated counterparts .
特性
分子式 |
C10H12FN5O3 |
|---|---|
分子量 |
269.23 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-methyloxolane-3,4-diol |
InChI |
InChI=1S/C10H12FN5O3/c1-3-5(17)6(18)9(19-3)16-2-13-4-7(12)14-10(11)15-8(4)16/h2-3,5-6,9,17-18H,1H3,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1 |
InChIキー |
JHHDPGPTPONLOU-UUOKFMHZSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
正規SMILES |
CC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dichloro-1-[4-(2,2-dichloroacetyl)piperazin-1-yl]ethanone](/img/structure/B13821903.png)
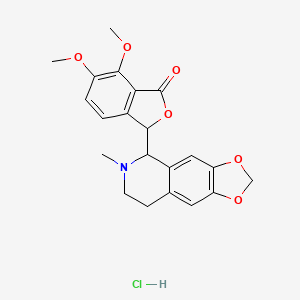
![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
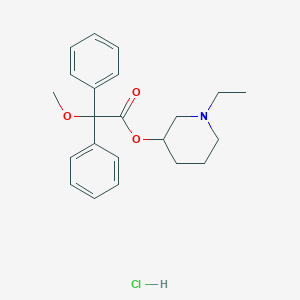
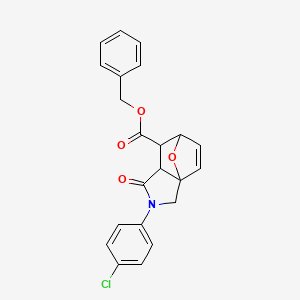
![[(2S,3S,4S,5R)-4,5,6-triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B13821913.png)
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
